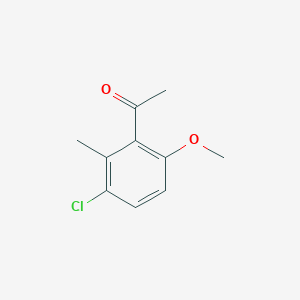
1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO2 It is a derivative of acetophenone, characterized by the presence of a chloro, methoxy, and methyl group on the benzene ring
准备方法
The synthesis of 1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 3-chloro-6-methoxy-2-methylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
作用机制
The mechanism by which 1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
相似化合物的比较
1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Chloro-6-methylphenyl)ethanone: This compound has a similar structure but lacks the methoxy group, which can influence its chemical reactivity and biological activity.
1-(3-Chloro-2-methoxy-6-methylphenyl)ethanone: This is a positional isomer with the methoxy group in a different position, affecting its physical and chemical properties.
属性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC 名称 |
1-(3-chloro-6-methoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H11ClO2/c1-6-8(11)4-5-9(13-3)10(6)7(2)12/h4-5H,1-3H3 |
InChI 键 |
KHLYMFHOFCTRAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C(=O)C)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B11768763.png)


![4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one](/img/structure/B11768783.png)
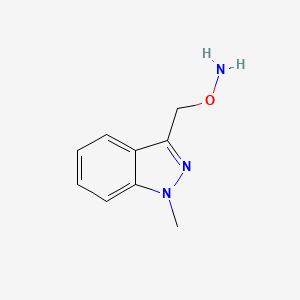
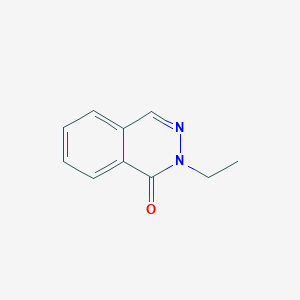
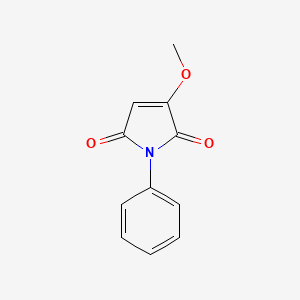
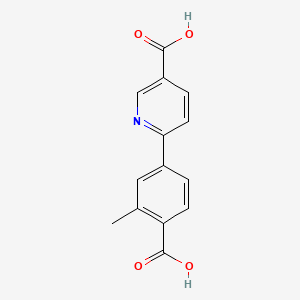
![2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B11768816.png)
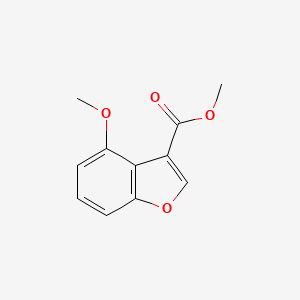
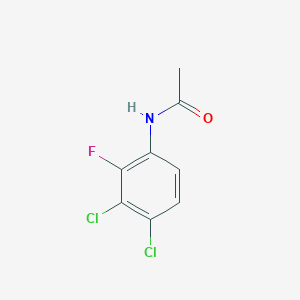
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
